1-cyclopropylhex-5-en-1-ol
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Overview
Description
1-Cyclopropylhex-5-en-1-ol is an organic compound with the molecular formula C9H16O It is characterized by a cyclopropyl group attached to a hexenyl chain, which in turn is bonded to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylhex-5-en-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of hex-5-en-1-ol using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The reaction typically requires a catalyst like copper or zinc and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylhex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, and other oxidizing agents under mild to moderate temperature conditions.
Reduction: LiAlH4, NaBH4 (Sodium borohydride) under anhydrous conditions.
Substitution: SOCl2, PBr3, and other halogenating agents under reflux conditions.
Major Products Formed:
Oxidation: Formation of cyclopropylhex-5-en-1-one or cyclopropylhex-5-en-1-al.
Reduction: Formation of cyclopropylhexane.
Substitution: Formation of cyclopropylhex-5-en-1-chloride or cyclopropylhex-5-en-1-bromide.
Scientific Research Applications
1-Cyclopropylhex-5-en-1-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropylhex-5-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the cyclopropyl group may impart unique steric and electronic effects, modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-Cyclopropylhex-5-en-1-ol can be compared with other similar compounds such as:
Cyclopropylmethanol: Similar in having a cyclopropyl group but differs in the length and structure of the carbon chain.
Hex-5-en-1-ol: Lacks the cyclopropyl group, resulting in different chemical and physical properties.
Properties
IUPAC Name |
1-cyclopropylhex-5-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-9(10)8-6-7-8/h2,8-10H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZNAVSCPGGLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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